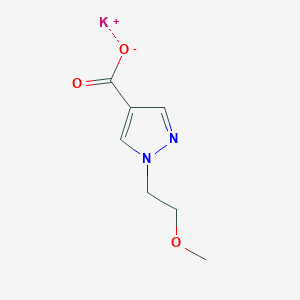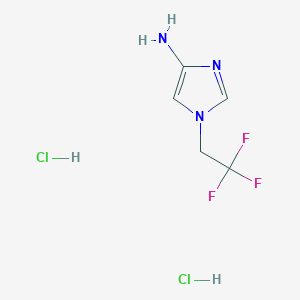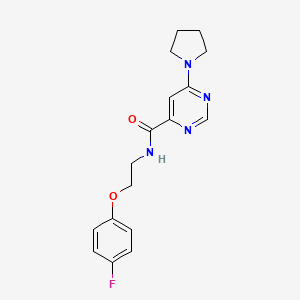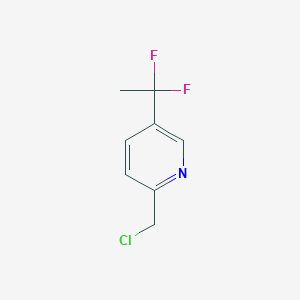
2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine” is a chemical compound with the molecular formula C7H6ClF2N . It is a liquid form with a molecular weight of 177.58 .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine” are not available in the retrieved sources, related compounds have been studied. For example, 1,1-Difluoroethyl chloride has been used in the difluoroethylation of arylboronic acids . The reaction was catalyzed by nickel and resulted in the synthesis of (1,1-difluoroethyl)arenes .Physical And Chemical Properties Analysis
“2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine” is a liquid with a predicted boiling point of 212.1±35.0 °C and a predicted density of 1.281±0.06 g/cm3 . Its pKa value is predicted to be 2.50±0.12 .Applications De Recherche Scientifique
Catalytic Applications
2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine and its derivatives have significant applications in catalysis, especially in the synthesis of complex organic molecules. For example, the synthesis of half-sandwich complexes using 2-(chloromethyl)pyridine derivatives has shown efficient catalysis in transfer hydrogenation of ketones and oxidation of alcohols. These complexes have been characterized by various spectroscopic methods, and their single-crystal structures have been determined using X-ray crystallography, indicating pseudo-octahedral half-sandwich "piano-stool" geometries which are instrumental in catalytic processes (Prakash et al., 2012).
Synthesis of Pyridine Derivatives
The chloromethyl group in pyridine derivatives, such as 2-(chloromethyl)-5-(1,1-difluoroethyl)pyridine, plays a crucial role in the synthesis of complex pyridine structures. These structures are foundational in developing pharmaceuticals and agrochemicals. A notable example is the synthesis of novel pyridine derivatives through reactions involving chloromethyl groups, leading to compounds with potential bioactive properties (Maleki, 2015).
Material Science Applications
In material science, pyridine derivatives containing chloromethyl groups have been used to modify the properties of polymers and create materials with desirable thermal, mechanical, and electrical characteristics. For instance, polymers derived from pyridine-containing monomers exhibit good solubility, high thermal stability, and low dielectric constants, making them suitable for advanced electronic applications (Guan et al., 2014).
Molecular Interactions and Structural Analysis
The study of molecular interactions involving pyridine derivatives also extends to understanding the mechanisms of action of various biological and chemical processes. For example, electron-nuclear double resonance spectroscopy has provided insights into how pyridine derivatives interact with metal ions and other molecular entities, shedding light on their roles in catalytic and biochemical pathways (Walsby et al., 2002).
Mécanisme D'action
Target of Action
It is known that difluoroethylated aromatics, which this compound is a part of, are of great importance in medicinal chemistry and related fields .
Mode of Action
It is known that the introduction of a difluoroethyl group onto aromatic rings often results in dramatic changes in physical, chemical, and biological properties .
Biochemical Pathways
It is known that the introduction of a difluoroethyl group onto aromatic rings can significantly alter the properties of the resulting compounds .
Propriétés
IUPAC Name |
2-(chloromethyl)-5-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N/c1-8(10,11)6-2-3-7(4-9)12-5-6/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMICZMUXQUEAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine](/img/structure/B2696587.png)
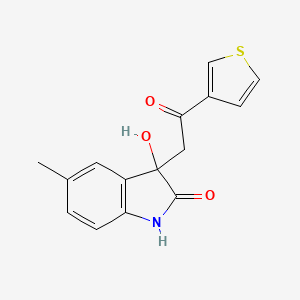


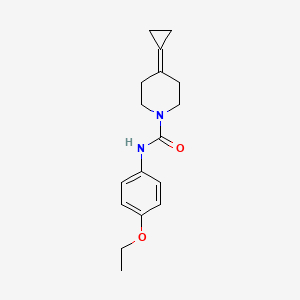

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2696595.png)
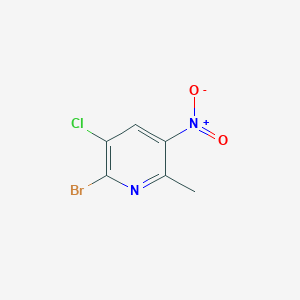
![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2696601.png)

